molecular formula C21H24N2O4S B2874157 (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one CAS No. 903864-27-7

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Cat. No. B2874157
CAS RN: 903864-27-7
M. Wt: 400.49
InChI Key: RAQKZANCTCEKAS-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Probe Development

  • PET Imaging of PIM1 Enzyme: A study by Gao et al. (2013) developed a potent and selective inhibitor for the proviral integration site in moloney murine leukemia virus kinase 1 (PIM1), used as a PET probe for imaging the PIM1 enzyme. This compound shares structural similarities with the specified compound and highlights the potential use of such chemicals in developing imaging tools for biological research and diagnostics (Gao et al., 2013).

Pharmacological Evaluation

  • Antidepressant and Antianxiety Activities

    Kumar et al. (2017) synthesized and evaluated a novel series of piperazine derivatives for antidepressant activities using behavioral tests in mice. The research indicates the potential of similar compounds in the development of new pharmaceuticals targeting mental health conditions (Kumar et al., 2017).

  • Antibacterial and Biofilm Inhibition

    Mekky and Sanad (2020) created novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, showing significant antibacterial efficacy and biofilm inhibition activities. These findings underscore the potential of related compounds in addressing antibiotic-resistant bacteria and biofilm-associated infections (Mekky & Sanad, 2020).

Metabolic Studies

  • Cytochrome P450 Enzyme Metabolism: Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant, Lu AA21004, which involves a piperazine moiety. The study contributes to understanding how similar compounds are metabolized in the human body, relevant for drug development and pharmacokinetics (Hvenegaard et al., 2012).

Antiviral Research

  • Influenza A Virus Inhibition: Wang et al. (2013) isolated diketopiperazine derivatives from the marine-derived actinomycete Streptomyces sp. FXJ7.328, demonstrating modest antiviral activity against the influenza A (H1N1) virus. This suggests the potential of structurally similar compounds in antiviral research and therapy (Wang et al., 2013).

properties

IUPAC Name

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-14-11-17(25)16(13-23-6-4-22(5-7-23)8-9-24)21-19(14)20(26)18(27-21)12-15-3-2-10-28-15/h2-3,10-12,24-25H,4-9,13H2,1H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQKZANCTCEKAS-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CS3)O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CS3)/O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.